3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of similar compounds such as 6-Bromopyridine-2-carboxylic acid methyl ester has been reported . The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator has also been studied .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .Scientific Research Applications
Synthesis Applications
In Situ Synthesis of Allyl Esters : The compound is involved in the in situ synthesis of 2-allyloxypyridinium triflate, which is used for the efficient formation of allyl esters. This process utilizes a mixture of 2-allyloxypyridine, carboxylic acid, and toluene, treated with methyl triflate and potassium carbonate (Strayer et al., 2015).
Synthesis of Carbapenam : It is used in the enantio- and diastereoselective synthesis of carbapenam, a significant compound in medicinal chemistry, starting from 3-hydroxypyridine (Tanaka et al., 2002).
Synthesis of Naphthyridine Derivatives : This compound plays a role in the synthesis of naphthyridine derivatives, which are important in various chemical and pharmaceutical applications (Ames & Dodds, 1972).
Chemical Properties and Transformations
Synthesis of Methyl 2-Methoxy-6-Methylaminopyridine-3-Carboxylate : It's instrumental in synthesizing various pyridine derivatives, which are useful in pharmacological studies (Hirokawa, Horikawa, & Kato, 2000).
Practical Preparation of Pyridine Derivatives : The compound is used in the practical preparation of pyridine derivatives from 2,6-dichloro-3-trifluoromethylpyridine, highlighting its significance in organic synthesis (Horikawa, Hirokawa, & Kato, 2001).
Stability of Esters in 1,4-Dihydrobipyridines : The compound is involved in the study of esters' stability in 1,4-dihydrobipyridines, which is crucial for understanding their chemical properties and applications (Kažoka et al., 2007).
Synthesis of Piperidine-Related Alkaloids : It's used in synthesizing piperidine-related alkaloids, showing its versatility in organic chemistry (Takahata, Saito, & Ichinose, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 6-bromo-3-prop-2-enoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h3-5H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJOAAFCYHSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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